molecular formula C17H16N2O5 B11024702 Methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11024702
M. Wt: 328.32 g/mol
InChI Key: RLQCIQYMZYDFQX-UHFFFAOYSA-N
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Description

METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE is a chemical compound with the molecular formula C17H16N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nitro group, ester functionality, and substituted aniline moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C17H16N2O5/c1-10-5-4-6-11(2)15(10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20)

InChI Key

RLQCIQYMZYDFQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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